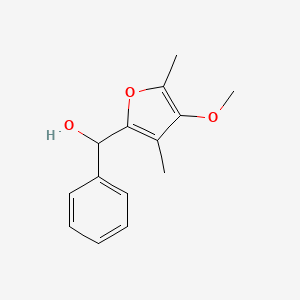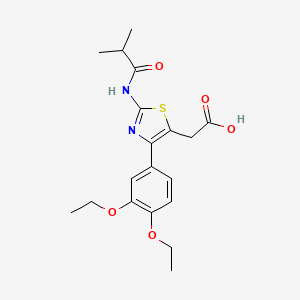
2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with a unique structure that includes a chlorinated pyridine ring and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of 6-chloro-5-methylpyridine with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then oxidized to form the aldehyde group, completing the synthesis of the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base.
Major Products Formed:
Oxidation: 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but the presence of the chlorinated pyridine ring and the piperidine moiety often play a crucial role in its biological activity.
Comparación Con Compuestos Similares
- 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
- 2-(6-Chloro-5-methylpyridin-3-yl)piperazine-1-carbaldehyde
Comparison: Compared to similar compounds, 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to the presence of the piperidine ring, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C12H15ClN2O |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H15ClN2O/c1-9-6-10(7-14-12(9)13)11-4-2-3-5-15(11)8-16/h6-8,11H,2-5H2,1H3 |
Clave InChI |
ZRIKKAMWHLXFOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1Cl)C2CCCCN2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















